LCZ696 interMediate

描述

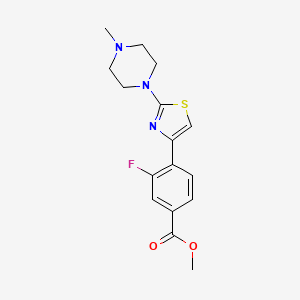

LCZ696, also known as sacubitril/valsartan, is a twice-a-day medicine being investigated for heart failure. It has a unique mode of action which is thought to reduce the strain on the failing heart .

Synthesis Analysis

LCZ696 is a valsartan and Sacubitril sodium salt hydrate eutectic. The synthesis process involves obtaining a product in a hydrated eutectic mode by acidifying and dissociating a Sacubitril calcium salt and valsartan in a sodium hydroxide solution . A study on co-crystallization of LCZ696 using in situ ATR-FTIR and imaging revealed that LCZ696 crystals were prepared successfully by S-valsartan and sacubitril .Molecular Structure Analysis

In the co-crystallization process, LCZ696 crystals were formed involving S-valsartan and sacubitril. These crystals were characterized by SEM, XRPD, TG-DSC, and ATR-FTIR .Chemical Reactions Analysis

The co-crystallization process of LCZ696 was monitored using ATR-FTIR and imaging. The nucleation process was very slow compared with the transformation process, indicating that the co-crystallization was controlled by nucleation .Physical And Chemical Properties Analysis

LCZ696 crystals have shown difficulties in filtration mainly due to the small particle size. They are composed of very thin hexagonal plates, indicating that LCZ696 crystals grow mainly in two size dimensions .作用机制

LCZ696 blocks both angiotensin receptor type 1 (ATR1) and neprilysin (NEP), which are involved in the degradation of natriuretic peptides (NPs) and other endogenous peptides. It acts to enhance the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the harmful system (the RAAS) .

安全和危害

属性

CAS 编号 |

1038924-62-7 |

|---|---|

产品名称 |

LCZ696 interMediate |

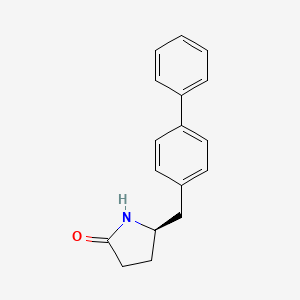

分子式 |

C17H17NO |

分子量 |

251.32 g/mol |

IUPAC 名称 |

(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |

InChI 键 |

SOBIWLIICMUXJK-MRXNPFEDSA-N |

手性 SMILES |

C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |

规范 SMILES |

C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]benzamide](/img/structure/B8757245.png)

![3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8757325.png)